Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-
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Overview
Description
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, also known as 2-phenylbicyclo[2.2.1]hepta-2,5-diene, is an organic compound with the molecular formula C13H12. It is a derivative of norbornadiene, a bicyclic hydrocarbon, with a phenyl group attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with phenylacetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, allowing for large-scale synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Norbornadiene: The parent compound of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, lacking the phenyl group.
Bicyclo(2.2.1)hepta-2,5-diene: Similar structure but without the phenyl substitution.
2,5-Norbornadiene: Another derivative of norbornadiene with different substituents.
Uniqueness
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- is unique due to the presence of the phenyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
74437-39-1 |
---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H12/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
InChI Key |
YAICWJNVEOOIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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